

Application Notes and Protocols: Vanillin Isobutyrate as a Flavoring Agent in Food

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Compound of Interest

Compound Name: *Vanillin isobutyrate*

Cat. No.: *B1584189*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin isobutyrate is a synthetic flavoring substance valued for its rich, creamy, and sweet vanilla-like aroma with fruity undertones.^{[1][2]} Its stability under various processing conditions, including heat, makes it a versatile ingredient in a wide range of food products.^{[3][4]} These application notes provide detailed information and protocols for the effective use and evaluation of **vanillin isobutyrate** in food matrices.

1.1 Chemical and Physical Properties

Property	Value	Reference
Synonyms	Isobutavan, 4-Formyl-2-methoxyphenyl isobutyrate	[1]
FEMA Number	3754	[5]
CAS Number	20665-85-4	[2]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[2]
Molecular Weight	222.24 g/mol	[2]
Appearance	Colorless to light yellow clear liquid	[2]
Odor	Heavy, sweet, vanillin, nutmeg-like	[2]
Solubility	Insoluble in water; soluble in organic solvents and oils	[2]
Boiling Point	312.9°C at 760 mmHg	[2]
Flash Point	135.5°C	[2]

1.2 Regulatory Status

Vanillin isobutyrate is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food.

Applications in Food Products

Vanillin isobutyrate is particularly useful in premium food products where a stable and complex vanilla flavor is desired. Its applications span various food categories, including baked goods, beverages, confectionery, and dairy products.[1][2][6][7]

2.1 Recommended Usage Levels

The following table provides typical and maximum recommended usage levels of **vanillin isobutyrate** in various food categories. It is crucial to adhere to Good Manufacturing Practices

(GMP) and start with lower concentrations, adjusting based on sensory evaluation.

Food Category	Typical Usage Level (ppm)	Maximum FEMA GRAS Level (ppm)
Baked Goods	1 - 5	15
Beverages (non-alcoholic)	1 - 5	-
Breakfast Cereal	-	10
Chewing Gum	-	20
Confectionery & Frostings	1 - 5	15
Dairy Products (e.g., Ice Cream, Yogurt)	1 - 5	-

Note: " - " indicates that a specific typical or maximum level was not found in the search results. Researchers should determine the optimal level through experimentation.

Experimental Protocols

The following protocols provide detailed methodologies for the sensory and analytical evaluation of **vanillin isobutyrate** in food products.

3.1 Sensory Evaluation: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products. This protocol is adapted from ISO 4120:2004.

3.1.1 Objective

To determine if a perceptible sensory difference exists between a control product and a product flavored with **vanillin isobutyrate**.

3.1.2 Materials

- Control food product (without **vanillin isobutyrate**)

- Test food product (with **vanillin isobutyrate** at a specified concentration)
- Identical, odor-free sample cups, coded with random three-digit numbers
- Water and unsalted crackers for palate cleansing
- Sensory evaluation booths with controlled lighting and temperature

3.1.3 Panelists

A panel of 20-40 trained or consumer panelists is recommended.

3.1.4 Procedure

- Sample Preparation:
 - Prepare both the control and test products under identical conditions, ensuring homogeneity.
 - For each panelist, present three samples in a randomized order: two of one product and one of the other (e.g., AAB, ABA, BAA, BBA, BAB, ABB, where A is the control and B is the test sample).
 - Portion the samples equally into the coded cups. The temperature of the samples should be uniform and appropriate for the food product.
- Testing:
 - Instruct panelists to evaluate the samples from left to right.
 - Panelists should cleanse their palate with water and crackers between samples.
 - Each panelist must identify the "odd" or "different" sample.
 - A "forced choice" procedure is used, meaning a selection must be made.
- Data Analysis:
 - Count the number of correct identifications.

- Refer to a statistical table for the triangle test to determine if the number of correct answers is statistically significant at a chosen confidence level (e.g., $p < 0.05$).

3.2 Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of **vanillin isobutyrate** in food matrices. Method validation is essential for each specific matrix.

3.2.1 Objective

To quantify the concentration of **vanillin isobutyrate** in a food sample.

3.2.2 Equipment and Materials

- High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or formic acid (for MS compatibility)
- **Vanillin isobutyrate** standard
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μ m)
- Centrifuge

3.2.3 Sample Preparation

- Solid and Semi-Solid Foods (e.g., Baked Goods, Confectionery):
 - Homogenize a representative sample of the food product.

- Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.
- Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water). The choice of solvent may need optimization based on the food matrix.
- Vortex or sonicate for 15-30 minutes to ensure thorough extraction.
- Centrifuge at 5000-10000 rpm for 10-15 minutes.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Liquid Foods (e.g., Beverages, Dairy):
 - For clear liquids, dilute the sample with the mobile phase and filter through a 0.45 μm syringe filter.
 - For dairy products or other complex liquids, a protein precipitation step may be necessary. Mix the sample with an equal volume of acetonitrile, vortex, centrifuge, and filter the supernatant.[\[8\]](#)[\[9\]](#)

3.2.4 Chromatographic Conditions

- Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of phosphoric or formic acid, e.g., 0.1%) is recommended. A typical starting condition could be 30% acetonitrile, increasing to 70% over 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25-30 $^{\circ}\text{C}$
- Detection Wavelength: Approximately 280 nm (based on vanillin's absorbance, should be optimized for **vanillin isobutyrate**).
- Injection Volume: 10-20 μL

3.2.5 Quantification

Prepare a calibration curve using standard solutions of **vanillin isobutyrate** of known concentrations. Quantify the **vanillin isobutyrate** in the sample by comparing its peak area to the calibration curve.

3.3 Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of volatile and semi-volatile compounds, including **vanillin isobutyrate**, in food.

3.3.1 Objective

To identify and quantify **vanillin isobutyrate** in a food sample, particularly for complex aroma profiling.

3.3.2 Equipment and Materials

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
- A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m)
- Helium carrier gas
- Headspace or Solid-Phase Microextraction (SPME) autosampler
- **Vanillin isobutyrate** standard

3.3.3 Sample Preparation (Headspace SPME)

- Place a known amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.
- For solid samples, adding a small amount of saturated salt solution can aid in the release of volatile compounds.
- Seal the vial and incubate at a controlled temperature (e.g., 60-80 °C) for a set time (e.g., 20-30 minutes) to allow volatiles to equilibrate in the headspace.
- Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the volatile compounds.

- Desorb the fiber in the GC inlet.

3.3.4 GC-MS Conditions

- Inlet Temperature: 250 °C
- Oven Temperature Program: Start at 40-50 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C, and hold for 5-10 minutes.
- Carrier Gas Flow: Constant flow of approximately 1 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400

3.3.5 Identification and Quantification

Identify **vanillin isobutyrate** by comparing its mass spectrum and retention time to that of a pure standard. Quantification can be performed using an internal or external standard method.

3.4 Stability Testing: Accelerated Shelf-Life Study

This protocol is designed to predict the stability of **vanillin isobutyrate** in a food product under accelerated conditions.[\[10\]](#)[\[11\]](#)

3.4.1 Objective

To evaluate the stability of **vanillin isobutyrate** in a food product over its shelf life by accelerating degradation processes.

3.4.2 Procedure

- Storage Conditions:
 - Store samples of the food product containing **vanillin isobutyrate** at elevated temperatures (e.g., 35 °C, 45 °C, and 55 °C) and controlled humidity.[\[12\]](#)

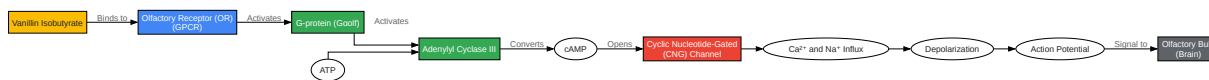
- Store control samples at the recommended storage temperature (e.g., 20 °C or 4 °C).
- Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
- Analysis:
 - At each time point, analyze the samples for the concentration of **vanillin isobutyrate** using a validated analytical method (e.g., HPLC or GC-MS).
 - Conduct sensory evaluation (e.g., triangle test against a freshly prepared sample) to assess any changes in the flavor profile.
- Data Analysis:
 - Plot the concentration of **vanillin isobutyrate** as a function of time for each temperature.
 - Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) at each temperature.
 - Use the Arrhenius equation to model the effect of temperature on the degradation rate and predict the shelf life at normal storage conditions.

Signaling Pathways

The perception of **vanillin isobutyrate**'s flavor involves both the sense of smell (olfaction) and taste (gustation).

4.1 Olfactory Pathway

The aroma of **vanillin isobutyrate** is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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*Olfactory signal transduction pathway for **vanillin isobutyrate**.*

4.2 Taste Pathway

While the primary perception of vanillin is through its aroma, high concentrations can elicit a bitter taste. This is mediated by specific bitter taste receptors (TAS2Rs), which are also GPCRs.^{[17][18]}

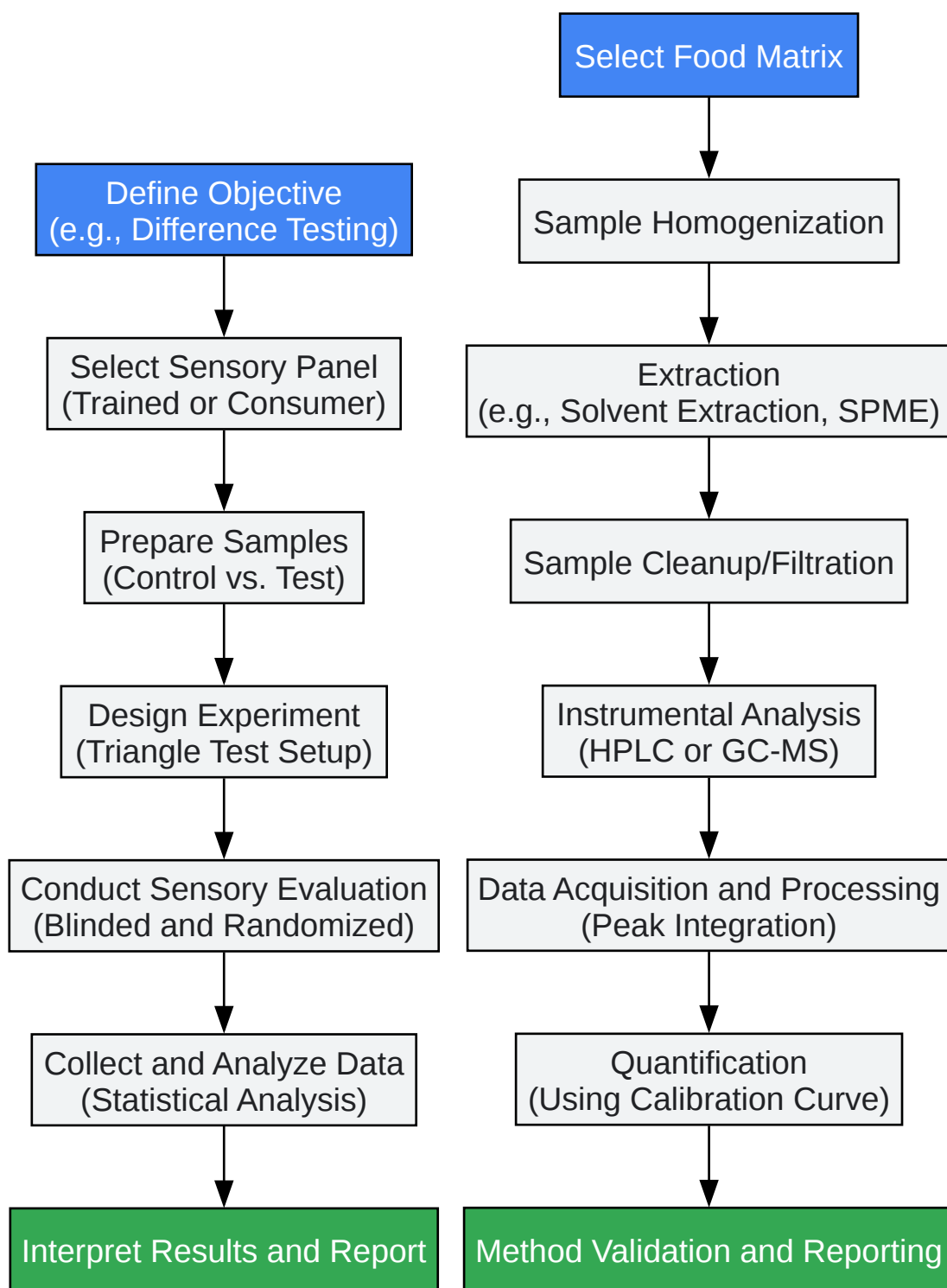


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Bitter taste signal transduction pathway.

Experimental Workflows

5.1 Sensory Analysis Workflow



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